Azido-PEG2-t-Boc-hydrazide

Catalog No.
S520229
CAS No.
2100306-56-5
M.F
C12H23N5O5
M. Wt
317.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG2-t-Boc-hydrazide

CAS Number

2100306-56-5

Product Name

Azido-PEG2-t-Boc-hydrazide

IUPAC Name

tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate

Molecular Formula

C12H23N5O5

Molecular Weight

317.35

InChI

InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

JYNHRXFEKXQQDG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azido-PEG2-t-Boc-hydrazide

Description

The exact mass of the compound Azido-PEG2-t-Boc-hydrazide is 317.1699 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG2-t-Boc-hydrazide is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a t-butoxycarbonyl (Boc) protected hydrazide. This compound is notable for its utility in click chemistry, particularly in bioconjugation and drug development. The azide group allows for selective reactions with alkynes, forming stable 1,2,3-triazoles, while the Boc protection provides stability to the hydrazide until it is needed in a reaction .

  • Safety: Limited data available. However, organic azides can be explosive under certain conditions. It is recommended to follow proper handling procedures for azide-containing compounds [].
  • Hazards: May cause skin, eye, and respiratory irritation. Always consult the safety data sheet (SDS) before handling this compound.
  • Azide group

    This moiety can readily participate in Click Chemistry reactions, a powerful technique for forming stable triazole linkages between the linker and another molecule containing an alkyne, dibenzocyclooctyne (DBCO), or strained alkenes (BCN) group []. Click Chemistry offers several advantages, including high reaction efficiency, excellent selectivity under physiological conditions, and biocompatibility [].

  • Boc-protected hydrazide

    The tert-Butyloxycarbonyl (Boc) group serves as a protecting group for the underlying hydrazide functionality. This protection allows for the selective attachment of the azide group first, followed by deprotection of the Boc group under mild acidic conditions to reveal a reactive hydrazide [, ]. The exposed hydrazide can then be conjugated to various biomolecules containing carbonyl groups through hydrazone bond formation [].

This dual functionality makes Azido-PEG2-t-Boc-hydrazide a versatile tool for researchers in various fields of scientific research, including:

  • Drug delivery systems

    Azido-PEG2-t-Boc-hydrazide can be used to attach targeting moieties, such as antibodies or peptides, to drug molecules via the azide group. The hydrazide group can then be used to conjugate the drug-linker assembly to a polymer carrier for controlled drug delivery [].

  • Biomolecule immobilization

    The linker can be employed to immobilize enzymes, proteins, or other biomolecules onto surfaces like beads or gels. The azide group allows for attachment to functionalized surfaces, while the hydrazide group can be used to subsequently couple the desired biomolecule [].

  • Probe development

    Azido-PEG2-t-Boc-hydrazide can be utilized to create probes for biological imaging or targeted therapies. The azide group facilitates conjugation to targeting ligands, and the hydrazide group can be used to attach a detectable moiety or a therapeutic agent [].

The primary chemical reaction involving Azido-PEG2-t-Boc-hydrazide is the click reaction with alkynes. This reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition, which results in the formation of a 1,2,3-triazole. This reaction is favored due to its efficiency and the stability of the resulting triazole bond under physiological conditions. Other potential reactions include those involving hydrazine derivatives, where the hydrazide can participate in condensation reactions to form hydrazones or other conjugates .

Azido-PEG2-t-Boc-hydrazide exhibits significant biological activity, particularly in the realm of drug delivery and bioconjugation. The PEG component enhances solubility and reduces immunogenicity, making it suitable for therapeutic applications. The azide group enables targeted delivery of drugs or biomolecules by allowing for precise attachment to specific sites on proteins or other biomolecules. Its utility in creating stable linkages further enhances its application in therapeutic contexts .

The synthesis of Azido-PEG2-t-Boc-hydrazide typically involves several key steps:

  • Formation of PEG Azide: The initial step involves converting a suitable PEG amine into its azide derivative through mesylation followed by azidation.
  • Boc Protection: The resulting azide is then reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group on the hydrazine moiety.
  • Purification: The product is purified through precipitation or chromatography to obtain high-purity Azido-PEG2-t-Boc-hydrazide .

Azido-PEG2-t-Boc-hydrazide has a wide range of applications:

  • Bioconjugation: It serves as a linker for attaching biomolecules such as proteins and peptides.
  • Drug Delivery: The compound can be used to create PEGylated drugs that exhibit improved pharmacokinetics.
  • Click Chemistry: It facilitates rapid and efficient coupling reactions in various chemical and biological contexts.
  • Surface Modification: Enhances biocompatibility when used to modify surfaces for biomedical applications .

Interaction studies involving Azido-PEG2-t-Boc-hydrazide typically focus on its reactivity with alkyne-functionalized molecules. These studies demonstrate the efficiency of the click reactions under various conditions, providing insights into optimal reaction conditions and potential by-products. Additionally, studies may explore how this compound interacts with biological systems, assessing its impact on cellular uptake and distribution when used as part of drug delivery systems .

Several compounds are structurally or functionally similar to Azido-PEG2-t-Boc-hydrazide. These include:

Compound NameKey FeaturesUnique Aspects
Azido-PEG4-t-Boc-hydrazideLonger PEG chain; similar reactivityMay offer enhanced solubility and flexibility
Azido-PEG-t-butyl esterContains t-butyl ester instead of hydrazideDifferent functional group may affect reactivity
Benzyl-PEG-azideContains a benzyl group instead of hydrazideMay have different interaction profiles
Biotin-PEG-AzideBiotin functionalization for targetingStrong affinity for streptavidin
Fluorescein-PEG-AzideFluorescent properties for imaging applicationsUseful in tracking and visualization studies

Azido-PEG2-t-Boc-hydrazide stands out due to its combination of a hydrazide functionality with an azide group, allowing for unique applications in both chemical synthesis and biological contexts. Its ability to form stable triazole bonds while maintaining solubility and biocompatibility makes it particularly valuable in drug development and bioconjugation strategies .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Exact Mass

317.1699

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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